7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a benzylated precursor and a chlorinated phenyl derivative, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis or other advanced techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities. For example:
7-benzyl-2-(2-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
7-benzyl-2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: The presence of a bromine atom can influence the compound’s pharmacokinetics and binding affinity to targets.
The uniqueness of 7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C22H18ClN5 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
10-benzyl-4-(2-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18ClN5/c1-14-15(2)27(12-16-8-4-3-5-9-16)21-19(14)22-25-20(26-28(22)13-24-21)17-10-6-7-11-18(17)23/h3-11,13H,12H2,1-2H3 |
InChI Key |
ARFWQYCWIFHZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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